Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside
Overview
Description
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is a chemical compound used in the biomedical industry . It acts as a precursor molecule for synthesizing pharmaceutical drugs targeting diverse diseases, such as cancer, diabetes, and viral infections .
Molecular Structure Analysis
The molecular formula of this compound is C11H20O4S . It has a molecular weight of 248.34 .Scientific Research Applications
Synthesis of Complex Carbohydrates : This compound has been utilized in the synthesis of complex carbohydrates, such as a haptenic tetrasaccharide fragment corresponding to the cell-wall glycopeptidolipid of Mycobacterium avium serotype 4 (Zuurmond et al., 1993).
Rhamnolipid Synthesis : It plays a role in the efficient synthesis of rhamnolipids, such as the one from Pseudomonas Aeruginosa, which have applications in biotechnology and medicine (Duynstee et al., 1998).
Stereochemistry in Synthesis : This chemical is important in understanding stereochemical aspects during synthesis. For instance, the incidence and avoidance of stereospecific 1,2-ethylthio group migration during its synthesis has been studied (Auzanneau & Bundle, 1991).
Conformational Studies : Research has also focused on the conformations of glucose derivatives including ethyl 2,3:4,5-di-O-isopropylidene-1-thio-β-D-glucoseptanoside, a related compound, which is crucial in understanding the molecular structure and its implications (Beale et al., 1971).
Antimicrobial Applications : Some studies have explored the antimicrobial properties of rhamnopyranoside esters, highlighting their potential applications in food, beverage, and pharmaceutical industries (Muhammad et al., 2021).
Synthesis of Bioactive Compounds : It is used in the synthesis of bioactive compounds, such as verbascoside, a dihydroxyphenylethyl glycoside known for diverse bioactivities (Duynstee et al., 1999).
Building Blocks in Glycoprotein Synthesis : This compound serves as a building block in the synthesis of xylose-containing carbohydrate chains from N-glycoproteins, which are important in various biological processes (Kerékgyártó et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
(3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKXLPULGXBOJW-OEZYJKACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)C)O)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside in the synthesis of complex oligosaccharides?
A1: Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside serves as a valuable building block in the synthesis of complex oligosaccharides. Specifically, it acts as a precursor to activated rhamnopyranosyl donors used in glycosylation reactions. [, ] In the synthesis of the pentasaccharide repeating unit of lactosillan, it is utilized to introduce an α-L-rhamnopyranosyl unit into the growing oligosaccharide chain. [] Similarly, it is employed in the preparation of a tetrasaccharide fragment related to the exopolysaccharide of Arthrobacter sp. CE-17, ultimately leading to the formation of ethyl 2,3-di-O-benzoyl-4-O-chloroacetyl-1-thio-α-L-rhamnopyranoside, another key building block. []
Q2: How does the structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside facilitate its use in carbohydrate chemistry?
A2: The structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside incorporates several features that make it particularly suitable for carbohydrate synthesis. The isopropylidene group protecting the 2,3-diol moiety serves as a temporary protecting group, allowing for selective manipulation of the remaining hydroxyl groups. [, ] Additionally, the presence of the thioethyl group at the anomeric position (C-1) enables its conversion into a good leaving group, facilitating the formation of glycosidic bonds during glycosylation reactions. [, ] These structural elements make Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside a versatile building block for constructing diverse oligosaccharides.
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